1-Butyl-4-methylpyridinium iodide
Overview
Description
1-Butyl-4-methylpyridinium iodide is an ionic liquid with the molecular formula C₁₀H₁₆IN. It is a member of the pyridinium family, characterized by a pyridine ring substituted with a butyl group at the nitrogen atom and a methyl group at the fourth position. This compound is known for its unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances .
Mechanism of Action
Target of Action
1-Butyl-4-methylpyridinium iodide is a versatile compound with several applications. It has been used as a halogen source in the preparation of bismuth oxyhalide semiconductors for photocatalysis applications . It also acts as a catalyst in the synthesis of allyl glycidyl carbonates by cycloaddition of epoxides with CO2 .
Mode of Action
As a halogen source, this compound provides iodide ions that can participate in various chemical reactions . When used as a catalyst, it facilitates the cycloaddition of epoxides with CO2 to form allyl glycidyl carbonates .
Biochemical Pathways
In the context of its use as a catalyst, it likely influences the pathways related to the formation of carbonates .
Result of Action
The result of this compound’s action depends on its application. For instance, when used as a halogen source, it contributes to the formation of bismuth oxyhalide semiconductors . As a catalyst, it aids in the synthesis of allyl glycidyl carbonates .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of water or other solvents can affect its reactivity . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Butyl-4-methylpyridinium iodide are not fully understood due to limited research. It is known that the compound can interact with various biomolecules in its applications. For instance, in the preparation of host-guest inclusion complexes, this compound interacts with α- and β-cyclodextrins
Cellular Effects
It is known that ionic liquids, a class of compounds to which this compound belongs, can influence cell function . They have unique physicochemical properties, such as lower flammability, less heat sensitivity, and weakness for chemical changes, which can overcome the drawbacks of aqueous and organic electrolytes
Molecular Mechanism
Its role as a catalyst in the synthesis of allyl glycidyl carbonates by cycloaddition of epoxides with CO2 suggests that it may interact with these molecules at the molecular level
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butyl-4-methylpyridinium iodide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 4-methylpyridine with 1-iodobutane. The reaction is usually carried out in an organic solvent such as acetonitrile or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-4-methylpyridinium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Cycloaddition Reactions: It acts as a catalyst in the cycloaddition of epoxides with carbon dioxide to form cyclic carbonates.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Cycloaddition: The reaction conditions involve the use of carbon dioxide under pressure and elevated temperatures, with this compound serving as the catalyst.
Major Products
Substitution Reactions: The major products are the corresponding substituted pyridinium salts.
Cycloaddition Reactions: The major products are cyclic carbonates, which are valuable intermediates in organic synthesis.
Scientific Research Applications
1-Butyl-4-methylpyridinium iodide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-methylimidazolium iodide
- 1-Ethyl-3-methylimidazolium bromide
- 1-Ethylpyridinium tetrafluoroborate
Uniqueness
1-Butyl-4-methylpyridinium iodide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct physicochemical properties. Compared to similar compounds, it offers higher thermal stability and a broader range of solubility, making it more versatile in various applications .
Properties
IUPAC Name |
1-butyl-4-methylpyridin-1-ium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.HI/c1-3-4-7-11-8-5-10(2)6-9-11;/h5-6,8-9H,3-4,7H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJCFBORABJFGA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=C(C=C1)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049267 | |
Record name | 1-Butyl-4-methylpyridinium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32353-64-3 | |
Record name | 1-Butyl-4-methylpyridinium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butyl-4-methylpyridinium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Butyl-4-methylpyridinium iodide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89A5KW6BF8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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